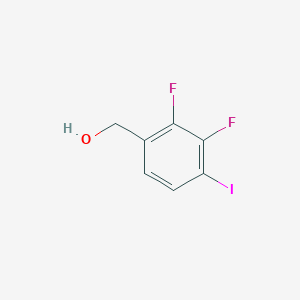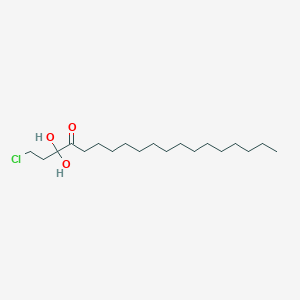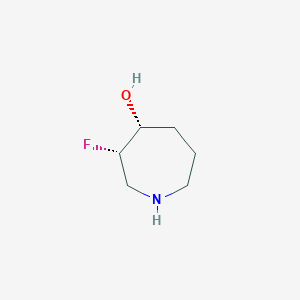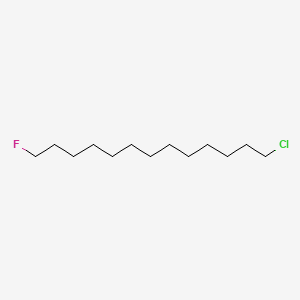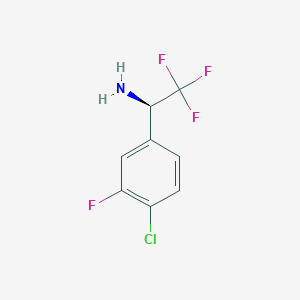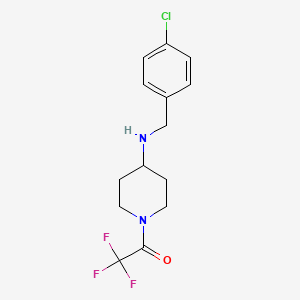
Methyl beta-chloro-gamma-fluorobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluorobutanoic acid methyl ester is an organic compound with the molecular formula C5H8ClFO2 It is a derivative of butanoic acid, where the hydrogen atoms on the carbon chain are substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobutanoic acid methyl ester typically involves the esterification of 3-Chloro-4-fluorobutanoic acid. One common method is the reaction of 3-Chloro-4-fluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluorobutanoic acid methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-fluorobutanoic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation: Oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced derivatives depending on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluorobutanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluorobutanoic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorobutanoic acid methyl ester
- 4-Fluorobutanoic acid methyl ester
- 3-Chloro-4-fluorobutanoic acid
Comparison
3-Chloro-4-fluorobutanoic acid methyl ester is unique due to the presence of both chlorine and fluorine atoms on the butanoic acid chain. This dual substitution imparts distinct reactivity and properties compared to compounds with only one halogen substitution. The combination of these substituents can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
541-86-6 |
|---|---|
Molekularformel |
C5H8ClFO2 |
Molekulargewicht |
154.57 g/mol |
IUPAC-Name |
methyl 3-chloro-4-fluorobutanoate |
InChI |
InChI=1S/C5H8ClFO2/c1-9-5(8)2-4(6)3-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
XVXXASQNBGWQHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


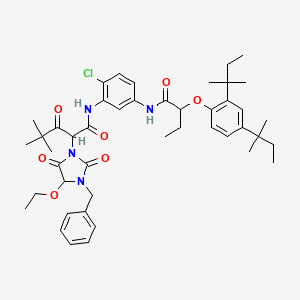


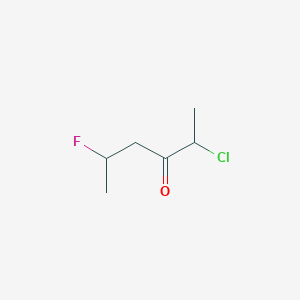
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
